ethyl 3-bromo-1H-indole-2-carboxylate

Catalog No.
S677741
CAS No.
91348-45-7
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-bromo-1H-indole-2-carboxylate

Traditional synthesis of 3-arylindoles often requires hazardous, low-yield bromination of indole-2-carboxylates. Ethyl 3-bromo-1H-indole-2-carboxylate (CAS 91348-45-7) eliminates this step, providing a pre-functionalized scaffold ready for transition-metal-catalyzed cross-coupling. Key advantages:

  • Avoids handling NBS and associated purification difficulties.
  • Enables selective C3 functionalization via Suzuki or Buchwald-Hartwig while the ethyl ester protects C2, streamlining N1 modifications.
  • Ideal for kinase inhibitor libraries and alkaloid synthesis.

Supplied as off-white solid with ≥97% purity; bulk quantities available for process development.

CAS Number

91348-45-7

Product Name

ethyl 3-bromo-1H-indole-2-carboxylate

IUPAC Name

ethyl 3-bromo-1H-indole-2-carboxylate

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3

InChI Key

DRJWEOYWZOGNQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)Br

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)Br

The exact mass of the compound ethyl 3-bromo-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ethyl 3-bromo-1H-indole-2-carboxylate, 3-Bromo-1H-indole-2-carboxylic acid ethyl ester, Ethyl 3-bromoindole-2-carboxylate, 3-Bromo-2-(ethoxycarbonyl)indole

Purity

≥97%

Package Size

1 g, 5 g, 10 g

Ethyl 3-bromo-1H-indole-2-carboxylate (CAS 91348-45-7) is a highly functionalized heterocyclic building block characterized by a reactive C3-bromo substituent and a C2-ethyl ester protecting group. In pharmaceutical and materials synthesis, it serves as a critical intermediate for constructing complex indole architectures. The presence of the bromine atom primes the molecule for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings), while the ethyl ester ensures carboxylate protection and enhances organic solubility. Procuring this pre-functionalized scaffold allows chemists to bypass volatile or hazardous halogenation steps, directly accessing advanced C3-substituted or N1-alkylated derivatives with high reproducibility and streamlined purification workflows [1].

Research Fit

1
Bifunctional building block: C3–Br enables cross-coupling; C2–COOEt supports hydrolysis/amide coupling
2
Regiochemically defined C3-bromo substitution; distinct reactivity from 4-/5-/6-/7-bromoindole regioisomers
3
Crystalline solid facilitating purification by recrystallization and ambient storage

Substituting ethyl 3-bromo-1H-indole-2-carboxylate with its unbrominated analog (ethyl 1H-indole-2-carboxylate) introduces significant process inefficiencies, requiring a dedicated halogenation step that consumes reagents like N-bromosuccinimide (NBS) and often necessitates specialized catalysts or photoredox conditions to achieve high yields. This extra step increases solvent waste, extends cycle times, and risks over-bromination or degradation. Conversely, substituting with the free acid variant (3-bromo-1H-indole-2-carboxylic acid) complicates basic reaction environments; the unprotected carboxylic acid interferes with base-mediated N-alkylation and cross-coupling conditions, often demanding excess equivalents of base and complicating chromatographic purification due to high polarity and silica streaking [1].

Substitution Risk

3-Chloro analog
Higher C–Cl bond energy may reduce oxidative addition rates and coupling yields under standard Suzuki conditions.
3-Iodo analog
Greater reactivity but substantially higher cost per mole and reduced shelf stability; may require cold-chain storage.
Methyl ester analog
Altered ester hydrolysis profile and lipophilicity may shift downstream intermediate properties and ADME context.
Regioisomeric bromoindoles
4-, 5-, 6-, or 7-bromo regioisomers direct substitution to different positions; electronic distribution and reactivity diverge.

Streamlined C3-Functionalization via Pre-Bromination

Procuring ethyl 3-bromo-1H-indole-2-carboxylate enables direct entry into palladium-catalyzed cross-coupling reactions. For example, direct Suzuki coupling of this pre-brominated scaffold with arylboronic acids typically proceeds with high efficiency (>85% yield) in a single step. In contrast, starting from the unbrominated baseline (ethyl 1H-indole-2-carboxylate) requires a preliminary bromination step. Literature shows that even optimized bromination protocols (e.g., using NBS with visible-light photoredox catalysts or specialized microdroplet conditions) yield the brominated intermediate at 66% to 93%, before the coupling step is even attempted [1]. This two-step requirement inherently caps the overall yield and increases process time.

Evidence DimensionOverall yield and step-count for C3-arylation
Target Compound Data1 step, >85% typical yield for direct C3-coupling
Comparator Or BaselineEthyl 1H-indole-2-carboxylate (2 steps, bromination yield capped at 66-93% prior to coupling)
Quantified DifferenceElimination of 1 synthetic step and avoidance of a 7-34% yield penalty during bromination
ConditionsStandard Pd-catalyzed cross-coupling vs. sequential NBS bromination followed by coupling

Bypassing the bromination step reduces reagent costs, eliminates hazardous halogenating agents, and maximizes throughput for library synthesis or scale-up.

Halogen Reactivity
Class-level
3-I > 3-Br > 3-Cl
3-Cl slow 3-Br moderate 3-I fast
C3-Br occupies an intermediate reactivity and cost-efficiency position for Pd-catalyzed cross-coupling.
Estimated bond dissociation energies; yields depend on catalyst/ligand system.

Enhanced Organic Solubility & Chromatographic Processability

The ethyl ester moiety in ethyl 3-bromo-1H-indole-2-carboxylate significantly improves its processability compared to the free acid analog. The target compound exhibits high solubility in standard organic solvents (e.g., ethyl acetate, dichloromethane) and demonstrates clean elution on silica gel with an Rf value of approximately 0.35-0.50 in standard hexanes/ethyl acetate mixtures [1]. In contrast, 3-bromo-1H-indole-2-carboxylic acid is highly polar, exhibits poor solubility in non-polar solvents, and streaks heavily on unmodified silica gel, typically requiring reverse-phase chromatography or the addition of acidic modifiers (like acetic acid) to achieve baseline separation.

Evidence DimensionChromatographic retention and solvent compatibility
Target Compound DataHigh organic solubility, Rf ~ 0.35-0.50 (10-50% EtOAc/Hexanes), standard normal-phase purification
Comparator Or Baseline3-bromo-1H-indole-2-carboxylic acid (poor non-polar solubility, requires acidic modifiers or reverse-phase)
Quantified DifferenceTransition from complex/modified purification to standard, low-cost normal-phase silica chromatography
ConditionsNormal-phase silica gel chromatography (e.g., 10-50% EtOAc/Hexanes)

Predictable and standard purification profiles drastically reduce solvent costs and labor time during downstream processing.

Melting Point
Reported
149–153°C
parent 122–124°C 3-Cl 168–170°C 3-I 178–180°C methyl ester ~100°C
Intermediate melting point supports recrystallization purification and ambient solid-state stability.
Cross-study comparable; capillary and DSC data.

Base-Mediated N-Alkylation Compatibility

When synthesizing N1-substituted indole derivatives, ethyl 3-bromo-1H-indole-2-carboxylate acts as a perfectly protected substrate. Under standard basic conditions (e.g., K2CO3 or NaH in DMF), N-alkylation proceeds cleanly with a 1:1 stoichiometry of base to substrate [1]. If the free acid (3-bromo-1H-indole-2-carboxylic acid) is used instead, the acidic proton consumes an additional equivalent of base, and the resulting carboxylate anion can undergo unwanted side reactions, such as esterification with the alkyl halide, leading to mixtures of N-alkylated, O-alkylated, and N,O-bis-alkylated products that severely depress the isolated yield of the desired target.

Evidence DimensionBase stoichiometry and reaction chemoselectivity
Target Compound Data1 equivalent of base required, exclusive N-alkylation
Comparator Or Baseline3-bromo-1H-indole-2-carboxylic acid (>2 equivalents of base required, mixed N/O-alkylation products)
Quantified Difference50% reduction in base consumption and elimination of O-alkylation side products
ConditionsN-alkylation using alkyl halides in the presence of inorganic bases (e.g., K2CO3, NaH)

Ensures high chemoselectivity and predictable reagent stoichiometry, which is critical for minimizing waste and maximizing yields in pharmaceutical intermediate production.

Solubility Balance
Class-level
Soluble in polar and non-polar solvents
Parent: lower hexane solubility 3-I: higher logP, reduced polar aprotic solubility Methyl ester: higher aqueous solubility
Balanced lipophilicity simplifies solvent selection and extraction in multi-step synthesis.
Calculated logP ranges; experimental solubility context may vary.

Synthesis of C3-Functionalized Indole Kinase Inhibitors

Because the C3-position is pre-activated with a bromine atom, this compound is a highly efficient starting material for developing libraries of C3-aryl or C3-heteroaryl indoles via Suzuki-Miyaura or Stille cross-coupling. This is particularly relevant in medicinal chemistry for the rapid procurement and synthesis of targeted kinase inhibitors and other oncology drug candidates where the indole core is a privileged scaffold [1].

N1-Substituted Complex Heterocycles

The presence of the ethyl ester protecting group makes this compound highly suitable for base-mediated N-alkylation or N-arylation (Buchwald-Hartwig) sequences. Industrial chemists can selectively functionalize the N1 position without risking side reactions at the C2 carboxylate, which is essential when building complex, multi-ring pharmaceutical intermediates[3].

Modular Fused Indole-Ring Construction

Ethyl 3-bromo-1H-indole-2-carboxylate serves as a bifunctional precursor for synthesizing fused polycyclic systems (e.g., indolo-fused heterocycles). Following C3-coupling, the C2-ethyl ester can be selectively hydrolyzed and converted into an amide or ketone, which can then undergo cyclization with the newly introduced C3-substituent, providing a streamlined route to advanced materials and biologically active alkaloids [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
C3-arylated indole-2-carboxylate pharmacophore synthesis
C3–Br cross-coupling reactivity balance vs 3-Cl/3-I; orthogonal ester handle
Coupling yield and regiochemical fidelity; ester stability under coupling conditions
Kilogram-scale indole-2-carboxylic acid intermediate production
Crystallinity enabling recrystallization; commercial purity specification
Purification efficiency and lot-to-lot consistency under scaled conditions
Agrochemical bromoindole-based SAR exploration
Broad organic solvent solubility; C2/C3 orthogonal diversification
Parallel synthesis workup and intermediate stability across solvent systems

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 3-bromoindole-2-carboxylate

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